molecular formula C11H11ClN2S B13305588 [(4-Chlorophenyl)methyl](1,3-thiazol-5-ylmethyl)amine

[(4-Chlorophenyl)methyl](1,3-thiazol-5-ylmethyl)amine

Cat. No.: B13305588
M. Wt: 238.74 g/mol
InChI Key: VYEPBEBVKWFBSY-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)methylamine is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)methylamine typically involves the reaction of 4-chlorobenzyl chloride with 1,3-thiazole-5-methylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or organic solvents.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted thiazole or phenyl derivatives.

Scientific Research Applications

(4-Chlorophenyl)methylamine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)methylamine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromophenyl)methylamine
  • (4-Methylphenyl)methylamine
  • (4-Fluorophenyl)methylamine

Uniqueness

(4-Chlorophenyl)methylamine is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C11H11ClN2S

Molecular Weight

238.74 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-(1,3-thiazol-5-ylmethyl)methanamine

InChI

InChI=1S/C11H11ClN2S/c12-10-3-1-9(2-4-10)5-13-6-11-7-14-8-15-11/h1-4,7-8,13H,5-6H2

InChI Key

VYEPBEBVKWFBSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNCC2=CN=CS2)Cl

Origin of Product

United States

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